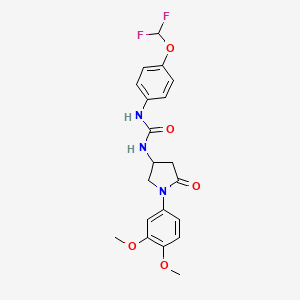
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a urea group, a pyrrolidinone group, and methoxy groups attached to phenyl rings. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the urea group can participate in condensation reactions, and the methoxy groups can be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like urea and methoxy could make the compound more soluble in polar solvents .Applications De Recherche Scientifique
Crystal Structure Analysis
Research on similar compounds, like chlorfluazuron, a benzoylphenylurea insecticide, explores their crystal structures, which can inform on molecular interactions, stability, and potential for modification (Seonghwa Cho et al., 2015). Understanding the crystal structure is crucial in drug design and material science, offering insights into the physical characteristics and potential applications of such compounds.
Electron Transfer Studies
Investigations into the electron transfer properties of urea derivatives reveal their potential in creating dimeric structures maintained in nonpolar solvents, suggesting applications in molecular electronics and as components in complex chemical systems (M. Pichlmaier et al., 2009). These properties are essential for designing new materials with specific electronic or optical characteristics.
Anticancer Research
Studies on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including their synthesis and evaluation for antiproliferative activity, demonstrate significant effects against various cancer cell lines (Jian Feng et al., 2020). This research suggests the potential of urea derivatives in medicinal chemistry, particularly in developing new anticancer agents.
Corrosion Inhibition
Research into the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic conditions indicates their potential use in protecting metals from corrosion (B. Mistry et al., 2011). This application is relevant in industries where metal preservation is critical, such as in construction and manufacturing.
Binding Studies
Studies on the binding of polyatomic anions with protonated ureido-pyridyl ligands reveal insights into molecular interactions and the potential for developing sensors or other analytical tools (S. Marivel et al., 2011). Such research highlights the versatility of urea derivatives in forming complex structures with potential applications in chemical sensing and molecular recognition.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O5/c1-28-16-8-5-14(10-17(16)29-2)25-11-13(9-18(25)26)24-20(27)23-12-3-6-15(7-4-12)30-19(21)22/h3-8,10,13,19H,9,11H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMOZPZLBZRNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

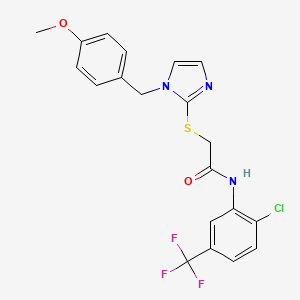
![6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2711827.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenoxyacetamide](/img/structure/B2711828.png)
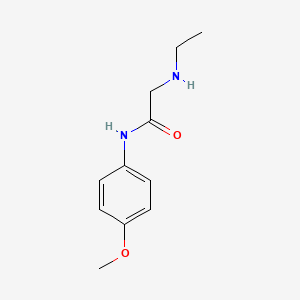
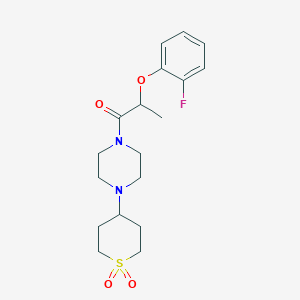
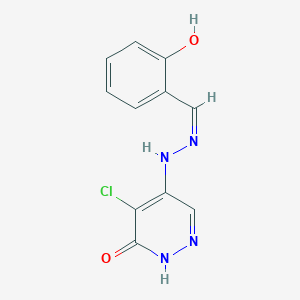


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2711838.png)
![3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2711839.png)

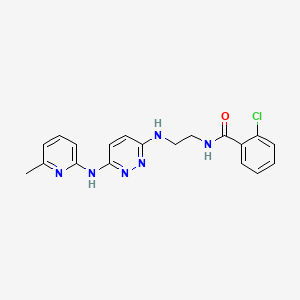

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2711845.png)